molecular formula C18H16N2OS B379723 (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol CAS No. 328106-79-2

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol

Cat. No.: B379723
CAS No.: 328106-79-2
M. Wt: 308.4g/mol
InChI Key: YURUQTAGDWBNTK-UHFFFAOYSA-N
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Description

(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with a nucleophile.

    Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Coupling with Phenol: The final step involves coupling the thiazole derivative with phenol under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrothiazoles.

    Substitution: Nitro derivatives, halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of the thiazole ring.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the thiazole moiety.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can vary depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Phenylthiazole: Lacks the allyl and phenol groups but has a similar core structure.

    Allylphenol: Contains the allyl and phenol groups but lacks the thiazole ring.

Uniqueness:

  • The presence of both the thiazole ring and the phenol group makes (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol unique in its electronic and steric properties.
  • The allyl group adds to the compound’s reactivity and potential for further functionalization.

Properties

IUPAC Name

4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUQTAGDWBNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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